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molecular formula C12H19NO3S B8585383 1-(4-Methanesulfonylbenzylamino)butan-2-ol

1-(4-Methanesulfonylbenzylamino)butan-2-ol

Cat. No. B8585383
M. Wt: 257.35 g/mol
InChI Key: YCDUGZUQWWGPQU-UHFFFAOYSA-N
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Patent
US07402595B2

Procedure details

A solution (6 ml) of 4-methanesulfonylbenzylamine (3.0 g) and 1,2-epoxybutane (1.1 g) in 2-propanol was heated under reflux for 12 hrs. The reaction mixture was concentrated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (ethyl acetate-ethyl acetate:methanol=10:1) to give the title compound (1.7 g).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:12]=[CH:11][C:8]([CH2:9][NH2:10])=[CH:7][CH:6]=1)(=[O:4])=[O:3].[O:13]1[CH:15]([CH2:16][CH3:17])[CH2:14]1>CC(O)C>[CH3:1][S:2]([C:5]1[CH:12]=[CH:11][C:8]([CH2:9][NH:10][CH2:14][CH:15]([OH:13])[CH2:16][CH3:17])=[CH:7][CH:6]=1)(=[O:3])=[O:4]

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(CN)C=C1
Name
Quantity
1.1 g
Type
reactant
Smiles
O1CC1CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hrs
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (ethyl acetate-ethyl acetate:methanol=10:1)

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(CNCC(CC)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 43.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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